N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline
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Overview
Description
N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with diethyl groups and a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Diethyl Groups: The diethyl groups can be introduced via alkylation reactions using diethyl sulfate or similar reagents.
Addition of the Trifluoromethylsulfonyl Group:
Formation of the Final Compound: The final step involves the condensation of the substituted benzimidazole with aniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group may enhance its binding affinity and specificity, while the benzimidazole core can facilitate interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-[(1E,2Z)-2-{1,3-diethyl-5-[(methylsulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
N-[(1E,2Z)-2-{1,3-diethyl-5-[(chlorosulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline: Similar structure but with a chlorosulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline imparts unique electronic properties and enhances its potential interactions with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C20H20F3N3O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-2-ylidene]-N-phenylethanimine |
InChI |
InChI=1S/C20H20F3N3O2S/c1-3-25-17-11-10-16(29(27,28)20(21,22)23)14-18(17)26(4-2)19(25)12-13-24-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b19-12-,24-13? |
InChI Key |
COJFQYWIEHIOKA-NXRABTBVSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)N(/C1=C\C=NC3=CC=CC=C3)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)N(C1=CC=NC3=CC=CC=C3)CC |
Origin of Product |
United States |
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